molecular formula C15H16ClNO3S B5788961 N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide

N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B5788961
M. Wt: 325.8 g/mol
InChI Key: SDQUDPSULVFHDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, akin to N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide, typically involves reactions between primary amines and sulfonyl chlorides. For example, a study outlines the synthesis of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides, using N,N-dimethylformamide (DMF) as the solvent and LiH as the activator to produce a series of new sulfonamides (Abbasi et al., 2018).

Molecular Structure Analysis

Crystal structure analysis provides insights into the arrangement and interactions within molecules. For sulfonamide derivatives similar to our compound of interest, structural studies reveal supramolecular architectures controlled by various intermolecular interactions. A study examining crystal structures of sulfonamide derivatives highlighted the significance of C—H⋯πaryl and C—H⋯O interactions in forming multidimensional architectures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, showcasing their reactivity and the influence of their functional groups. For instance, N-chloro-N-methoxybenzenesulfonamide has been used as a reactive chlorinating agent, indicating the potential chemical versatility of sulfonamide derivatives in synthesizing chlorinated organic compounds (Pu et al., 2016).

Physical Properties Analysis

The physical properties of sulfonamides, including melting points, solubility, and crystalline structure, are pivotal for their characterization and application. Studies focusing on the spectroscopic analysis and dimer interaction energies provide valuable data on the physical attributes and stability of sulfonamide compounds (Karakaya et al., 2015).

Chemical Properties Analysis

The chemical properties of sulfonamides, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental to understanding their behavior in various chemical contexts. For example, the synthesis and reactivity of derivatives like N-(2-Benzene-2,2-dichloroethylidene)-4-chlorobenzenesulfonamide illustrate the chemical versatility and potential reactivity patterns of sulfonamide-based compounds (Drozdova & Mirskova, 2001).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific context. Many sulfonamide compounds act as inhibitors of enzymes, so this compound might have similar properties .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It might be interesting to investigate its potential as a pharmaceutical drug, given the presence of the sulfonamide group .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-11-3-8-14(20-2)15(9-11)21(18,19)17-10-12-4-6-13(16)7-5-12/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDQUDPSULVFHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-2-methoxy-5-methylbenzenesulfonamide

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